An In-depth Technical Guide to Benzyl 4-(tosyloxy)piperidine-1-carboxylate
An In-depth Technical Guide to Benzyl 4-(tosyloxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 4-(tosyloxy)piperidine-1-carboxylate, a key synthetic intermediate in medicinal chemistry. This document details its chemical structure, properties, synthesis, and applications in drug discovery and development, with a focus on providing practical information for researchers in the field.
Chemical Structure and Properties
Benzyl 4-(tosyloxy)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen and a tosylate leaving group at the 4-position. This bifunctional nature makes it a valuable building block for introducing the piperidine scaffold into more complex molecules.
The chemical structure of Benzyl 4-(tosyloxy)piperidine-1-carboxylate is as follows:
Caption: Chemical Structure of Benzyl 4-(tosyloxy)piperidine-1-carboxylate
A summary of its key chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 196601-12-4[1] |
| Molecular Formula | C20H23NO5S[1] |
| Molecular Weight | 389.47 g/mol [1][2] |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in alcohols. |
| Storage | Should be stored in a dry, sealed container at 2-8°C.[1] |
| SMILES | O=C(N1CCC(OS(=O)(C2=CC=C(C)C=C2)=O)CC1)OCC3=CC=CC=C3[1] |
Synthesis
The synthesis of Benzyl 4-(tosyloxy)piperidine-1-carboxylate is typically achieved in a two-step process starting from commercially available 4-hydroxypiperidine. The first step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the tosylation of the hydroxyl group.
Step 1: Synthesis of Benzyl 4-hydroxy-1-piperidinecarboxylate
The protection of the secondary amine in 4-hydroxypiperidine is crucial to prevent side reactions in the subsequent tosylation step. This is commonly achieved by reacting 4-hydroxypiperidine with benzyl chloroformate in the presence of a base.
Experimental Protocol:
A detailed experimental protocol for the synthesis of Benzyl 4-hydroxy-1-piperidinecarboxylate is as follows:
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To a cooled (0 °C) solution of 4-hydroxypiperidine (1.0 eq.) in dichloromethane, add N,N-diisopropylethylamine (DIPEA) (5.0 eq.).
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Slowly add benzyl chloroformate (1.0 eq.) to the stirred solution over a period of 2 hours, maintaining the temperature at 0 °C.
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After the addition is complete, add water to the reaction mixture.
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Separate the organic layer, and wash it sequentially with water.
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Dry the organic phase over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure to yield Benzyl 4-hydroxy-1-piperidinecarboxylate as a colorless oil.
Step 2: Synthesis of Benzyl 4-(tosyloxy)piperidine-1-carboxylate
The hydroxyl group of Benzyl 4-hydroxy-1-piperidinecarboxylate is converted to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine, often with a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
A representative experimental protocol for the tosylation reaction is provided below:
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Dissolve Benzyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq.) in anhydrous dichloromethane and cool the solution to 0 °C.
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Add 4-dimethylaminopyridine (DMAP) (0.6 eq.) and triethylamine (TEA) to the solution.
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Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise to the stirred mixture at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Quench the reaction by the dropwise addition of 1.0 M hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield Benzyl 4-(tosyloxy)piperidine-1-carboxylate.
Spectroscopic Data
¹H NMR (predicted):
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7.8-7.9 ppm (d, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group.
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7.2-7.4 ppm (m, 7H): Aromatic protons of the benzyl group and the tosyl group meta to the sulfonyl group.
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5.1 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
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4.5-4.7 ppm (m, 1H): Proton at the 4-position of the piperidine ring, attached to the tosyloxy group.
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3.5-3.8 ppm (m, 2H): Axial protons at the 2 and 6 positions of the piperidine ring.
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3.1-3.4 ppm (m, 2H): Equatorial protons at the 2 and 6 positions of the piperidine ring.
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2.4 ppm (s, 3H): Methyl protons of the tosyl group.
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1.8-2.1 ppm (m, 4H): Protons at the 3 and 5 positions of the piperidine ring.
¹³C NMR (predicted):
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~155 ppm: Carbonyl carbon of the carbamate.
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~145 ppm: Quaternary aromatic carbon of the tosyl group attached to the sulfur.
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~136 ppm: Quaternary aromatic carbon of the benzyl group.
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~133 ppm: Quaternary aromatic carbon of the tosyl group attached to the methyl group.
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~130 ppm, ~128 ppm, ~127 ppm: Aromatic carbons.
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~77 ppm: Carbon at the 4-position of the piperidine ring.
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~67 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).
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~42 ppm: Carbons at the 2 and 6 positions of the piperidine ring.
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~32 ppm: Carbons at the 3 and 5 positions of the piperidine ring.
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~22 ppm: Methyl carbon of the tosyl group.
IR Spectroscopy (predicted):
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~3050-3030 cm⁻¹: Aromatic C-H stretching.
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~2950-2850 cm⁻¹: Aliphatic C-H stretching.
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~1700 cm⁻¹: C=O stretching of the carbamate.
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~1600, ~1495 cm⁻¹: Aromatic C=C stretching.
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~1360 cm⁻¹ and ~1175 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonate ester.
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~1100-1000 cm⁻¹: C-O stretching.
Mass Spectrometry (predicted):
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Expected [M+H]⁺: 390.13.
Applications in Drug Development
Benzyl 4-(tosyloxy)piperidine-1-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics. The piperidine ring is a common scaffold in many approved drugs due to its ability to confer favorable physicochemical properties and to interact with biological targets.
The primary utility of this compound lies in the reactivity of the tosylate group, which serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of various functional groups at the 4-position of the piperidine ring.
This allows for the synthesis of diverse libraries of compounds for screening and lead optimization. For example, reaction with various amines, thiols, or alkoxides can lead to the formation of 4-amino-, 4-thio-, or 4-alkoxy-piperidine derivatives, respectively. These derivatives are key components in the development of drugs targeting a wide range of conditions, including but not limited to:
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Analgesics: The piperidine scaffold is a core component of many opioid analgesics.
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Antipsychotics: Many antipsychotic drugs contain piperidine moieties that are crucial for their interaction with dopamine and serotonin receptors.
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Antihistamines: A number of antihistamines incorporate a substituted piperidine ring.
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Antiviral agents: Piperidine derivatives have shown promise as antiviral agents.
The benzyloxycarbonyl (Cbz) protecting group can be readily removed under mild conditions, typically by hydrogenolysis, to reveal the secondary amine. This allows for further functionalization at the nitrogen atom, providing another avenue for modifying the properties of the final molecule. This orthogonal protecting group strategy makes Benzyl 4-(tosyloxy)piperidine-1-carboxylate a highly versatile and valuable tool in the synthesis of complex pharmaceutical agents.
Conclusion
Benzyl 4-(tosyloxy)piperidine-1-carboxylate is a strategically important building block for medicinal chemists and drug development professionals. Its well-defined structure and predictable reactivity allow for the efficient synthesis of a wide array of substituted piperidine derivatives. The ability to introduce diverse functionalities at the 4-position, coupled with the ease of deprotection of the piperidine nitrogen, makes it an invaluable tool in the quest for novel and effective therapeutic agents. This guide provides the essential technical information to facilitate its use in research and development settings.
